![molecular formula C7H4ClFN2 B1427318 6-chloro-5-fluoro-1H-indazole CAS No. 937047-36-4](/img/structure/B1427318.png)
6-chloro-5-fluoro-1H-indazole
Overview
Description
6-chloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Indazole derivatives, a family to which 6-chloro-5-fluoro-1h-indazole belongs, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-3-fluoroaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-fluoro-1H-indazole has been investigated for its potential therapeutic effects:
- Antitumor Activity: Studies have shown significant antitumor effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC50 value of 5.15 µM against the K562 cell line, with apoptosis induction via the p53/MDM2 pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 5.15 | Apoptosis induction via p53/MDM2 pathway |
HEK-293 | 33.2 | Selectivity towards cancer cells |
- Anti-inflammatory Effects: The compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory response. Maximum inhibition rates reached up to 78% at higher concentrations.
Compound | Inhibition Rate (%) at 50 µM | IC50 (µM) |
---|---|---|
Indazole | 70 | 23.42 |
5-Aminoindazole | 78 | 12.32 |
6-Nitroindazole | 68 | 19.22 |
Research indicates that this compound may possess antimicrobial properties against various pathogens and antiproliferative effects in different cell lines, suggesting broader applications in cancer therapy .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Case Studies
Case Study 1: Antitumor Activity
A study focusing on the antitumor activity of indazole derivatives highlighted that this compound significantly inhibited growth in cancer cell lines by inducing apoptosis through intrinsic pathways.
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms revealed that indazole derivatives could effectively reduce inflammation markers by targeting COX enzymes, providing insights into their therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indazole
- 6-fluoro-1H-indazole
- 5-bromo-1H-indazole
- 6-iodo-1H-indazole
Comparison
6-chloro-5-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one halogen atom, this compound may exhibit enhanced potency and selectivity in various applications.
Biological Activity
6-Chloro-5-fluoro-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and other pharmacological properties based on recent research findings.
This compound has the following chemical structure:
- Molecular Formula : C7H5ClF N2
- Molecular Weight : 172.58 g/mol
The presence of chlorine and fluorine atoms in its structure contributes to its unique biological properties, enhancing its interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines.
In Vitro Studies
- K562 Cell Line :
- Cell Cycle Analysis :
Table 1: Antitumor Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 5.15 | Apoptosis induction via p53/MDM2 pathway |
HEK-293 | 33.2 | Selectivity towards cancer cells |
Anti-inflammatory Activity
In addition to its antitumor effects, this compound exhibits notable anti-inflammatory properties.
Research indicates that indazole derivatives, including this compound, inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.
- Inhibition Rates : Concentration-dependent inhibition was observed with maximum inhibition rates reaching up to 78% at higher concentrations .
Table 2: Anti-inflammatory Activity Summary
Compound | Inhibition Rate (%) at 50 µM | IC50 (µM) |
---|---|---|
Indazole | 70 | 23.42 |
5-Aminoindazole | 78 | 12.32 |
6-Nitroindazole | 68 | 19.22 |
Other Pharmacological Activities
This compound also shows potential in other therapeutic areas:
- Antimicrobial Activity : Some studies suggest that indazole derivatives can exhibit antimicrobial properties against various pathogens .
- Antiproliferative Effects : The compound has been shown to possess antiproliferative effects in different cell lines, suggesting potential applications in cancer therapy beyond just apoptosis induction .
- Serotonin Receptor Antagonism : Indazoles are known to act as antagonists at serotonin receptors, which may contribute to their antidepressant effects .
Case Studies
Several case studies have highlighted the clinical relevance of indazole derivatives:
Properties
IUPAC Name |
6-chloro-5-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVOCMOTTTUYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729361 | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-36-4 | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937047-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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